tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyanopyridine group. The final step involves the protection of the amine group with a tert-butyl carbamate. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyanopyridine moiety or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in drug discovery and development .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanopyridine moiety plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- tert-Butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate
- tert-Butyl (5-cyanopyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate is unique due to the presence of both the cyanopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-12-6-7-19(10-12)13-5-4-11(8-16)9-17-13/h4-5,9,12H,6-7,10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWTNYZXQHFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.